molecular formula C22H23O12+ B1590877 Petunidin 3-O-galactoside chloride CAS No. 28500-02-9

Petunidin 3-O-galactoside chloride

Cat. No. B1590877
CAS RN: 28500-02-9
M. Wt: 479.4 g/mol
InChI Key: CCQDWIRWKWIUKK-UHFFFAOYSA-O
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Description

Petunidin 3-O-galactoside chloride is a flavonoid compound . It is an anthocyanin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . It is found in many red berries including chokeberries, Saskatoon berries, or different species of grape . It is also part of the pigments responsible for the petal colors in many flowers .


Synthesis Analysis

Petunidin belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids . Structurally, anthocyanins occur as the derivatives of the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . Glucose, galactose, arabinose, or rutinose may be attached to aglycone through the C3 hydroxyl group in ring C .


Molecular Structure Analysis

The structures of anthocyanidins, namely, cyanidin, delphinidin, pelargonidin, peonidin, malvidin, and petunidin, differ only in the number of hydroxyl and/or methoxy substituents in the phenyl or B-ring . Petunidin has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively .


Chemical Reactions Analysis

The metabolism of anthocyanins in the human body has been studied to clarify the reasons of their poor bioavailability and the mechanisms of their health-beneficial effects .


Physical And Chemical Properties Analysis

Petunidin 3-O-galactoside chloride is a powder . It has a molecular formula of C22H23ClO12 and a molecular weight of 514.86 .

Scientific Research Applications

Pharmacological Applications of Petunidin 3-O-galactoside Chloride

Petunidin 3-O-galactoside chloride has been identified as an effective inhibitor of reactive oxygen species (ROS) production in vitro. It also plays a role in modulating mitochondrial functions and oxidative stress in vivo. Additionally, it has shown potential as an inhibitor of proinflammatory cytokines, such as tumor necrosis factor alpha (TNFα) and interleukin-1 beta (IL-1β), which are significant in the context of inflammatory diseases .

Nutritional Significance of Petunidin 3-O-galactoside Chloride

As an important anthocyanidin, petunidin commonly occurs as 3-O-glycosides in dietary sources like fruits, seeds, and beverages. Its role in human nutrition is gaining importance due to its health-promoting effects on many chronic diseases .

Mechanism of Action

Target of Action

Petunidin 3-O-galactoside chloride is a flavonoid compound that has been found to have antioxidant activity . It is known to target reactive oxygen species (ROS) production in vitro, as well as mitochondrial functions and oxidative stress in vivo .

Mode of Action

Petunidin 3-O-galactoside chloride interacts with its targets by inhibiting the production of reactive oxygen species (ROS), thereby reducing oxidative stress . This interaction results in the modulation of mitochondrial functions, which can lead to a decrease in oxidative stress and inflammation .

Biochemical Pathways

The biochemical pathways affected by Petunidin 3-O-galactoside chloride are primarily related to its antioxidant activity. By inhibiting ROS production, Petunidin 3-O-galactoside chloride can modulate various biochemical pathways that are associated with oxidative stress and inflammation . The downstream effects of this modulation can include a reduction in inflammation and oxidative damage, which can have beneficial effects on health .

Pharmacokinetics

The potential bioactivity of Petunidin 3-O-galactoside chloride depends on its absorption, metabolism, and excretion in the human body .

Result of Action

The molecular and cellular effects of Petunidin 3-O-galactoside chloride’s action primarily involve a reduction in oxidative stress and inflammation. By inhibiting ROS production, Petunidin 3-O-galactoside chloride can reduce oxidative damage at the molecular and cellular levels . This can lead to a decrease in inflammation and potentially provide protection against various chronic diseases .

Future Directions

The role of petunidin in human nutrition gained importance owing to its health-promoting effects on many chronic diseases . The recent findings on the molecular mechanisms of action of petunidin in cells, pharmacological studies in animals, and clinical trials and human studies involving petunidin are highlighted . Additionally, the recent information on toxicology and safety issues, marketed products, and patents are also discussed .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H/t16-,18+,19+,20-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKZHMZCXXQMOX-PKHNGRKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Petunidin 3-O-galactoside chloride

CAS RN

28500-02-9
Record name Petunidin 3-galactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28500-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PETUNIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CZ3BJ31ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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